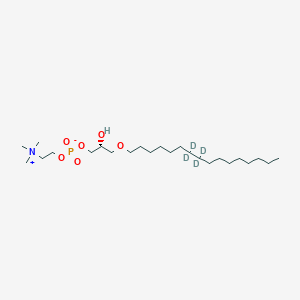
Lyso-PAF C-16-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lyso-PAF C-16-d4, also known as 1-O-hexadecyl-(7,7,8,8-d4)-sn-glyceryl-3-phosphorylcholine, is a deuterated form of Lyso-Platelet-activating Factor C-16. This compound contains four deuterium atoms at the 7, 7’, 8, and 8’ positions of the hexadecyl moiety. It is primarily used as an internal standard for the quantification of Platelet-activating Factor C-16 by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lyso-PAF C-16-d4 can be synthesized through the action of Platelet-activating Factor acetylhydrolase on Platelet-activating Factor C-16 or by the action of a coenzyme A-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . The reaction conditions typically involve the use of solvents such as dimethylformamide, dimethyl sulfoxide, ethanol, phosphate-buffered saline (pH 7.2), and water .
Industrial Production Methods: Industrial production of this compound involves the use of high-purity lipid standards and protocols for lipid research. The compound is formulated as a solution in ethanol and stored at -20°C to ensure stability for up to two years .
Chemical Reactions Analysis
Types of Reactions: Lyso-PAF C-16-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, particularly at the phosphorylcholine moiety.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .
Scientific Research Applications
Lyso-PAF C-16-d4 has a wide range of scientific research applications, including:
Mechanism of Action
Lyso-PAF C-16-d4 exerts its effects through the formation of Platelet-activating Factor C-16 by the remodeling pathway or selective acylation with arachidonic acid by a coenzyme A-independent transacylase . The molecular targets and pathways involved include the action of Platelet-activating Factor acetylhydrolase and coenzyme A-independent transacylase .
Comparison with Similar Compounds
Lyso-PAF C-16: The non-deuterated form of Lyso-PAF C-16-d4.
Platelet-activating Factor C-16: A naturally occurring phospholipid involved in various biological processes.
Uniqueness: this compound is unique due to the presence of four deuterium atoms, which makes it an ideal internal standard for quantification purposes. The deuterium atoms provide stability and allow for precise measurements in analytical techniques .
Properties
Molecular Formula |
C24H52NO6P |
|---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1/i12D2,13D2 |
InChI Key |
VLBPIWYTPAXCFJ-OAJQLNMKSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















